4-Bromo-N-phenylbenzenesulfonamide
Overview
Description
4-Bromo-N-phenylbenzenesulfonamide is a chemical compound with the molecular formula C12H10BrNO2S and a molecular weight of 312.19 g/mol . It is characterized by the presence of a bromine atom attached to the benzene ring, along with a sulfonamide group. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-phenylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
4-Bromo-N-phenylbenzenesulfonamide is utilized in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, its inhibitory effect on carbonic anhydrase IX is achieved through the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity . This inhibition can lead to the disruption of cellular processes in cancer cells, ultimately inducing apoptosis.
Comparison with Similar Compounds
- 4-Chloro-N-phenylbenzenesulfonamide
- 4-Fluoro-N-phenylbenzenesulfonamide
- 4-Iodo-N-phenylbenzenesulfonamide
Comparison: Compared to its analogs, 4-Bromo-N-phenylbenzenesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable tool in various research applications .
Properties
IUPAC Name |
4-bromo-N-phenylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUJCYISOKHAAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340364 | |
Record name | 4-Bromo-N-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7454-54-8 | |
Record name | 4-Bromo-N-phenylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7454-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the hydrogen bonding pattern observed in the crystal structure of the anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide?
A1: The research paper [] describes the crystal structure of this compound complexed with anilinium chloride. The study reveals a unique hydrogen-bonded ladder motif within the crystal lattice. Specifically, both the NH group of the this compound molecule and the NH3 group of the anilinium ion engage in N-H···Cl hydrogen bonds with chloride ions. This interaction forms R24(8) rings and highlights the ability of this compound to participate in hydrogen bonding interactions, which could influence its physicochemical properties and potential biological activity.
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